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Compound of Interest

Compound Name: 4-Bromo-2-formylbenzonitrile

Cat. No.: B1289086

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-2-formylbenzonitrile (CAS No. 713141-12-9). Due to the limited availability of
published experimental spectra for this specific compound, this guide presents predicted data
based on the analysis of structurally similar compounds and established spectroscopic
principles. This information is intended to serve as a valuable reference for the identification,
characterization, and utilization of this compound in research and development.

Compound Overview

Chemical Structure:

IUPAC Name: 4-Bromo-2-formylbenzonitrile

Molecular Formula: CsH4aBrNO

Molecular Weight: 210.03 g/mol

Synonyms: 5-Bromo-2-cyanobenzaldehyde[1]

The structure of 4-Bromo-2-formylbenzonitrile, characterized by a benzene ring substituted
with a bromine atom, a formyl group, and a nitrile group, suggests a unique spectroscopic
fingerprint that is critical for its unambiguous identification.
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Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 4-Bromo-2-formylbenzonitrile. These predictions
are derived from the known spectral data of analogous compounds, including brominated
benzaldehydes and benzonitriles, and are guided by established principles of spectroscopic
interpretation.

'H NMR (Proton NMR) Data (Predicted)

e Solvent: CDCIs

e Frequency: 400 MHz

. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J, Assignment
(6, ppm) Protons
Hz)
H-C=0
~10.2 s - 1H
(Aldehyde)
Ar-H (ortho to
~8.1 d ~2.0 1H
CN, meta to Br)
Ar-H (meta to
~7.9 dd ~8.0, ~2.0 1H CN, meta to
CHO)
Ar-H (ortho to Br,
~7.8 d ~8.0 1H

meta to CHO)

Rationale for Prediction: The aldehydic proton is expected to be the most deshielded,
appearing as a singlet around 10.2 ppm. The aromatic protons will exhibit splitting patterns
based on their coupling with neighboring protons. The proton ortho to the electron-withdrawing
nitrile group is predicted to be the most downfield of the aromatic signals. The other two
aromatic protons will show doublet and doublet of doublets splitting, respectively, due to ortho
and meta coupling.
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3C NMR (Carbon NMR) Data (Predicted)

e Solvent: CDCIs

e Frequency: 100 MHz

Chemical Shift (6, ppm) Assignment

~190 C=0 (Aldehyde)

~140 Ar-C (ipso to CHO)

~138 Ar-C (ortho to CN, meta to Br)
~135 Ar-C (ortho to Br, meta to CHO)
~132 Ar-C (meta to CN, meta to CHO)
~128 Ar-C (ipso to Br)

~117 C=N (Nitrile)

~115 Ar-C (ipso to CN)

Rationale for Prediction: The carbonyl carbon of the aldehyde will be the most downfield signal.
The aromatic carbons will have chemical shifts influenced by the electronic effects of the three
different substituents. The carbon attached to the bromine atom and the carbon of the nitrile
group will have characteristic chemical shifts. The remaining aromatic carbon signals are
predicted based on additive substituent effects.

IR (Infrared) Spectroscopy Data (Predicted)
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Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretch

Aldehyde C-H stretch (Fermi
~2850, ~2750 Weak

doublet)
~2230 Strong C=N stretch (Nitrile)
~1700 Strong C=0 stretch (Aldehyde)
~1600, ~1470 Medium Aromatic C=C stretch
~1200 Medium C-H in-plane bend

C-H out-of-plane bend
~850 Strong )

(isolated H)
~750 Strong C-Br stretch

Rationale for Prediction: The IR spectrum is expected to show characteristic absorption bands
for the nitrile (C=N) and aldehyde (C=0 and C-H) functional groups. The aromatic ring will
exhibit C-H and C=C stretching vibrations. The C-Br stretch will appear in the fingerprint region.

MS (Mass Spectrometry) Data (Predicted)

m/z Relative Intensity (%) Assighment

[M]* (Molecular ion peak,

211/209 High isotopic pattern for Br)
210/208 Moderate [M-H]*

182/180 Moderate [M-CHOJ*

102 Moderate [M-Br-COJ*

75 Low [CeHs]

Rationale for Prediction: The mass spectrum will show a characteristic isotopic pattern for the
molecular ion due to the presence of bromine ("°Br and &!Br in approximately a 1:1 ratio).
Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical
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([IM-H]*) and a formyl radical ((M-CHO]*). Further fragmentation can lead to the loss of bromine
and carbon monoxide.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data
presented above. These protocols are based on standard laboratory practices for the analysis
of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Accurately weigh 5-10 mg of 4-Bromo-2-formylbenzonitrile.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDClIs)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.
e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz

o

Pulse Program: Standard single pulse

[¢]

Acquisition Time: 2-4 seconds

[e]

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64

[e]

o

Spectral Width: 16 ppm

e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz

o Pulse Program: Proton-decoupled
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[e]

Acquisition Time: 1-2 seconds

(¢]

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096

[¢]

[¢]

Spectral Width: 240 ppm

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decay (FID).

[e]

Phase correct the spectrum.

o

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for *H and 3C).

[¢]

Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of solid 4-Bromo-2-formylbenzonitrile directly onto the ATR
crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

¢ |Instrument Parameters:

o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

o

Detector: Deuterated triglycine sulfate (DTGS)

[¢]

Scan Range: 4000-400 cm™?

Resolution: 4 cm—!

[¢]

Number of Scans: 16-32

[e]
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o Data Acquisition:
o Collect a background spectrum of the empty ATR crystal.
o Collect the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a dilute solution of 4-Bromo-2-formylbenzonitrile (approximately 1 mg/mL) in a
suitable volatile solvent such as methanol or acetonitrile.

e Instrument Parameters (Electron lonization - El):

[e]

lonization Mode: Electron lonization (EI)

o

Electron Energy: 70 eV

[¢]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

[e]

Scan Range: m/z 50-300

[e]

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.
» Data Acquisition:

o Introduce the sample into the ion source.

o Acquire the mass spectrum.

o The data system will plot the relative abundance of ions as a function of their mass-to-
charge ratio (m/z).

Visualizations
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The following diagrams illustrate the relationships between the functional groups and their
expected spectroscopic signals, as well as a general workflow for the spectroscopic analysis of
a small molecule like 4-Bromo-2-formylbenzonitrile.

1H & 13C NMR Signals

~10.2 ppm (s, 1H)

~7.8-8.1 ppm (m, 3H)

~190 ppm
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Click to download full resolution via product page

Caption: Molecular structure and its correlation with key spectroscopic signals.
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MS Analysis
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1289086#spectroscopic-data-of-4-bromo-2-
formylbenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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